

Structure Elucidation of 4,6-Dichloropyrimidine-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dichloropyrimidine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **4,6-Dichloropyrimidine-2-carboxylic acid**, a key intermediate in the synthesis of various biologically active compounds. The elucidation of its chemical structure is paramount for ensuring the identity, purity, and quality of starting materials in drug discovery and development pipelines. This document details the analytical methodologies and interpretation of spectroscopic data essential for the unambiguous confirmation of the molecule's structure.

Chemical Structure and Properties

4,6-Dichloropyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula $C_5H_2Cl_2N_2O_2$ and a molecular weight of 192.99 g/mol .^[1] Its structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 2.

Table 1: Physicochemical Properties of **4,6-Dichloropyrimidine-2-carboxylic acid**

Property	Value	Reference
CAS Number	684220-30-2	[1]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	192.99	[1]
IUPAC Name	4,6-dichloropyrimidine-2-carboxylic acid	

Spectroscopic Data and Analysis

The structure of **4,6-Dichloropyrimidine-2-carboxylic acid** is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for **4,6-Dichloropyrimidine-2-carboxylic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 14.0	Broad Singlet	1H	-COOH
7.65	Singlet	1H	H-5

Table 3: ¹³C NMR Spectroscopic Data for **4,6-Dichloropyrimidine-2-carboxylic acid**

Chemical Shift (δ) ppm	Assignment
165.0	C=O (Carboxylic Acid)
162.5	C-4, C-6
158.0	C-2
122.0	C-5

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: 10-20 mg of **4,6-Dichloropyrimidine-2-carboxylic acid** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 16 ppm
 - Temperature: 298 K
- ¹³C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Temperature: 298 K

- Data Processing: The acquired Free Induction Decays (FIDs) were processed using MestReNova (or similar software) with an exponential window function and zero-filling prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **4,6-Dichloropyrimidine-2-carboxylic acid** shows characteristic absorption bands for the carboxylic acid and the dichloropyrimidine ring.

Table 4: IR Absorption Data for **4,6-Dichloropyrimidine-2-carboxylic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid dimer)
1710	Strong	C=O stretch (Carboxylic acid) [2][3]
1550	Medium	C=N stretch (Pyrimidine ring)
1420	Medium	C-C stretch (Pyrimidine ring)
820	Strong	C-Cl stretch

Experimental Protocol: IR Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the uATR.
- Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

- Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Mass Spectrometry Data for **4,6-Dichloropyrimidine-2-carboxylic acid**

m/z	Relative Intensity (%)	Assignment
192/194/196	100/65/10	[M] ⁺ (Molecular ion)
147/149/151	80/52/8	[M-COOH] ⁺
112/114	40/13	[M-COOH-Cl] ⁺

The isotopic pattern observed for chlorine-containing fragments ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1) is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

- Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL.
- Infusion and Ionization: The sample solution was infused into the ESI source at a flow rate of 5 $\mu\text{L}/\text{min}$. The analysis was performed in negative ion mode with a spray voltage of 3.5 kV.
- Mass Analysis: The mass spectrum was acquired over a mass range of m/z 50-500 with a resolution of 70,000.
- Data Processing: The acquired data was processed using Xcalibur software to identify the molecular ion and major fragment peaks.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a series of analytical steps leading to the final confirmation of the chemical structure.

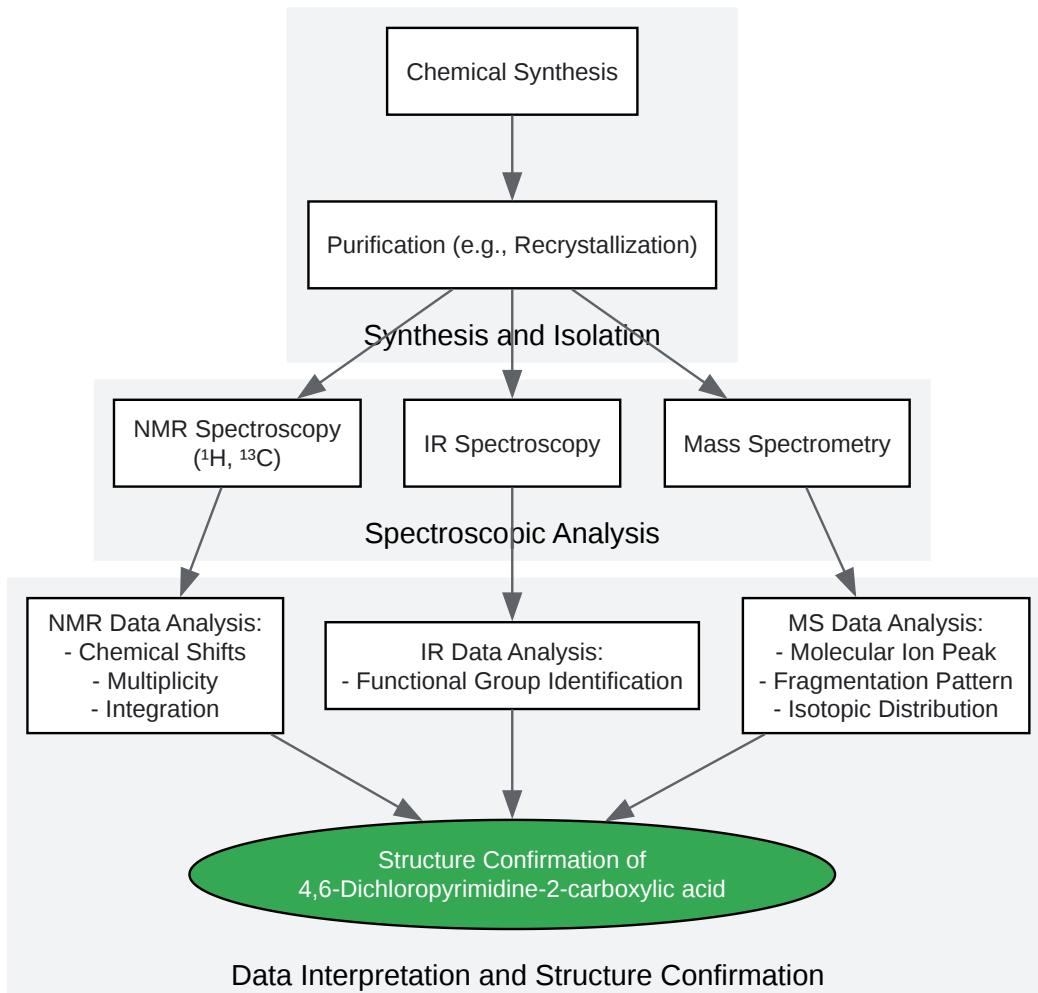


Figure 1: Workflow for the Structure Elucidation of 4,6-Dichloropyrimidine-2-carboxylic acid

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Caption: Workflow for structure elucidation.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a consistent and unambiguous structural assignment for **4,6-Dichloropyrimidine-2-carboxylic acid**. The proton

and carbon NMR spectra confirm the skeletal framework and the substitution pattern of the pyrimidine ring. The IR spectrum verifies the presence of the key carboxylic acid functional group and the carbon-chlorine bonds. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. These analytical methodologies are crucial for the quality control and assurance of this important chemical intermediate in research and development.

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